molecular formula C10H4F6N2O B13128185 4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one

4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one

Cat. No.: B13128185
M. Wt: 282.14 g/mol
InChI Key: QHOCLTZSWSLQEW-UHFFFAOYSA-N
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Description

4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one is a synthetic organic compound characterized by the presence of two trifluoromethyl groups attached to a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 4,7-bis(trifluoromethyl)anthranilic acid with formamide. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various quinazoline and dihydroquinazolinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure allows it to interact with a wide range of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethylquinazolin-2(1H)-one
  • 4,7-Dichloroquinazolin-2(1H)-one
  • 4,7-Difluoroquinazolin-2(1H)-one

Comparison

Compared to these similar compounds, 4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one is unique due to the presence of two trifluoromethyl groups. These groups enhance its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H4F6N2O

Molecular Weight

282.14 g/mol

IUPAC Name

4,7-bis(trifluoromethyl)-3H-quinazolin-2-one

InChI

InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)17-8(19)18-7(5)10(14,15)16/h1-3H,(H,17,18,19)

InChI Key

QHOCLTZSWSLQEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)N=C2C=C1C(F)(F)F)C(F)(F)F

Origin of Product

United States

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